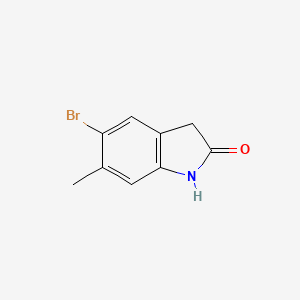

5-Bromo-6-methylindolin-2-one

Description

Historical Context and Discovery of Indolin-2-one Derivatives

The indolin-2-one ring system is a structural motif found in many natural products and has been the subject of extensive research for decades. researchgate.net Its derivatives have been explored for a wide range of biological activities. A notable milestone in the history of this chemical class was the development and approval of Sunitinib, an indolin-2-one derivative, which was the first anti-cancer drug to receive simultaneous FDA approval for two different indications. arabjchem.org This achievement highlighted the therapeutic potential of the indolin-2-one scaffold and spurred further investigation into its derivatives.

Significance of the Indolin-2-one Scaffold in Chemical Biology and Medicinal Chemistry

The indolin-2-one scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a multitude of biological targets with high affinity. arabjchem.org This versatility has led to the development of numerous derivatives with a wide array of pharmacological activities, including antimicrobial, antiviral, antioxidant, and anticancer properties. researchgate.net A significant area of focus has been the development of indolin-2-one derivatives as kinase inhibitors. researchgate.netbenthamdirect.com Kinases are crucial regulators of cellular processes, and their abnormal activity is implicated in diseases like cancer. ekb.eg The indolin-2-one nucleus serves as a key pharmacophore that can bind to the ATP active pocket of kinases, leading to their inhibition. mdpi.com Several indolin-2-one-based kinase inhibitors, such as Sunitinib and Nintedanib, have been successfully developed and marketed for cancer therapy. researchgate.net

The adaptability of the indolin-2-one scaffold allows for chemical modifications at various positions, particularly at the C-3 position, enabling the synthesis of compounds with tailored biological activities. arabjchem.org This has made it a valuable tool for drug discovery and development, with ongoing research exploring new derivatives for various therapeutic applications. ekb.egbohrium.com

Overview of 5-Bromo-6-methylindolin-2-one within the Indolin-2-one Family

This compound is a specific derivative within the indolin-2-one class. Its structure features a bromine atom at the 5-position and a methyl group at the 6-position of the indolin-2-one core. This compound is typically available as a yellow solid and is used in organic synthesis. guidechem.com While extensive research on its specific biological activities is not as widespread as for other derivatives, its structural features suggest potential for investigation in medicinal chemistry. The presence of the bromo and methyl groups can influence its physicochemical properties and binding interactions with biological targets.

Below are the chemical properties of this compound:

| Property | Value |

| CAS Number | 557093-46-6 |

| Molecular Formula | C9H8BrNO |

| Molecular Weight | 226.07 g/mol |

| Isomeric SMILES | CC1=CC2=C(CC(=O)N2)C=C1Br |

Table 1: Chemical Properties of this compound. achmem.comfishersci.com

Research into related brominated indolin-2-one derivatives has shown a range of biological effects. For instance, other brominated isatin (B1672199) (indole-2,3-dione) derivatives have been investigated for antimicrobial and cytotoxic activities. iucr.orgiucr.org The synthesis of this compound and its use as a building block in the creation of more complex molecules is a key area of its current application. bldpharm.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-5-2-8-6(3-7(5)10)4-9(12)11-8/h2-3H,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYGDAWPONZNJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(=O)N2)C=C1Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activities and Mechanisms of Action of 5 Bromo 6 Methylindolin 2 One and Analogues

Anticancer Activities

Bromo-substituted indolinone derivatives have demonstrated a range of anticancer activities, targeting various cancer cell types through multiple mechanisms of action.

Derivatives of 5-bromo-7-azaindolin-2-one have been evaluated for their in vitro antitumor activity across several human cancer cell lines. nih.gov These compounds showed notable inhibitory effects against breast (MCF-7), liver (HepG2), colon (HT-29), and lung (A549) cancer cell lines. nih.gov For instance, certain 5-bromo-7-azaindolin-2-one derivatives exhibited greater potency than the established anticancer drug Sunitinib against all tested cell lines. nih.gov One particular derivative, compound 23c, was 9.4-fold more potent than Sunitinib against the A549 lung cancer cell line, while another, 23p, was found to be 11.3 to 8.4-fold more potent against HepG2, A549, and Skov-3 cell lines. nih.gov

Similarly, 5-Bromo-N-phenyl substituted isatin (B1672199) derivatives have shown antitumor activity against HT-29 and HepG2 human tumor cell lines. researchgate.net Furthermore, novel benzofuran–indole (B1671886) hybrids incorporating a 5-bromo-indole moiety demonstrated weak inhibitory effects against MCF7, HepG2, and HT29 cell lines but potent and selective activity against non-small-cell lung cancer (NSCLC) cell lines, PC9 and A549. nih.gov

Table 1: In Vitro Anticancer Activity of 5-Bromo-indolin-2-one Analogues against Various Cancer Cell Lines IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Cell Line | Cancer Type | Reported Activity (IC50) | Reference |

|---|---|---|---|---|

| 5-bromo-7-azaindolin-2-one derivative (23c) | A549 | Lung | 3.103 µM | nih.gov |

| 5-bromo-7-azaindolin-2-one derivative (23p) | HepG2 | Liver | 2.357–3.012 µM | nih.gov |

| 5-bromo-7-azaindolin-2-one derivative (23p) | A549 | Lung | 2.357–3.012 µM | nih.gov |

| 5-Bromo-N-phenyl substituted isatin (6c) | HT-29 | Colon | 16.10 µM | researchgate.net |

| 5-Bromo-N-phenyl substituted isatin (6d) | HepG2 | Liver | 19.00 µM | researchgate.net |

| Benzofuran–indole hybrid (8aa) | A549 | Lung | 0.89 ± 0.10 µM | nih.gov |

| Benzofuran–indole hybrid (8aa) | PC9 | Lung | 0.32 ± 0.05 µM | nih.gov |

The anticancer effects of these compounds are linked to their ability to inhibit cell proliferation. A study on 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline, a related bromo-substituted heterocyclic compound, showed that it caused a significant decrease in the number of leukemia cells in a dose-dependent manner. nih.gov Quinoline-based compounds, which can include bromo-substituted derivatives, are known to function as growth inhibitors by inducing cell cycle arrest, thereby halting the proliferation of cancer cells.

A key mechanism behind the anticancer activity of indolin-2-one derivatives is the inhibition of protein kinases, which are crucial for cell signaling and proliferation. whiterose.ac.uk Aurora B kinase, a protein that plays a vital role in cell division, is a significant target. whiterose.ac.uk Its overexpression is noted in many cancers, making it a promising target for anticancer therapy. whiterose.ac.uk

A derivative of 6-bromoindolin-2-one demonstrated potent and selective inhibition of Aurora B kinase. whiterose.ac.uk This compound showed preferential activity for Aurora B over the closely related Aurora A kinase. whiterose.ac.uk In contrast, it exhibited less than 55% inhibition against other kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ), highlighting its selective profile. whiterose.ac.uk The indolinone scaffold is known to interact with the hinge region of various kinases, including VEGFR-2 and Fibroblast Growth Factor Receptor 1 (FGFR1), which are also involved in tumor growth and angiogenesis. nih.gov

Table 2: Kinase Inhibition Profile of a 6-Bromoindolin-2-one Analogue

| Kinase Target | Reported Inhibition | Significance | Reference |

|---|---|---|---|

| Aurora B | High (Potent Inhibition) | Inhibition leads to dysregulation of mitosis and subsequent cancer cell death. | whiterose.ac.uk |

| Aurora A | Moderate (Less than 80% inhibition at 1 µM) | Demonstrates selectivity for Aurora B over Aurora A. | whiterose.ac.uk |

| VEGFR2 | Low (Less than 55% inhibition) | Indicates a more selective profile compared to multi-kinase inhibitors like Sunitinib. | whiterose.ac.uk |

| PDGFRβ | Low (Less than 55% inhibition) | Contributes to the selective nature of the compound. | whiterose.ac.uk |

In addition to inhibiting proliferation, bromo-substituted heterocyclic compounds can induce programmed cell death, or apoptosis, in cancer cells. nih.gov The compound 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline was shown to induce apoptosis, which was confirmed through DNA fragmentation analysis and the detection of increased caspase-3 activity, a key executioner enzyme in the apoptotic pathway. nih.gov

The modulation of the cell cycle is another critical aspect of their anticancer mechanism. Linalool, for example, has been shown to induce a G0/G1 cell cycle arrest in HepG2 cells by downregulating Cdk4 and cyclin A, while upregulating the cell cycle inhibitors p21 and p27. nih.gov Other studies have shown that histone deacetylase inhibitors can downregulate the anti-apoptotic protein Bcl-2 and the cell cycle promoter cyclin D1, while upregulating cell cycle inhibitors like p21 and p27. researchgate.net These findings illustrate the pathways through which bromo-indolinone analogues may exert their effects on the cell cycle and apoptosis.

Anti-inflammatory Properties

Beyond their anticancer effects, related bromo-substituted compounds have shown potential as anti-inflammatory agents. The mechanism often involves the suppression of key inflammatory mediators.

Inflammation is mediated by enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce nitric oxide (NO) and prostaglandins, respectively. nih.govresearchgate.net Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) also play a central role in the inflammatory response. nih.gov

Research on 4'-bromo-5,6,7-trimethoxyflavone, a bromo-substituted flavonoid, demonstrated potent inhibition of NO and prostaglandin (B15479496) production in macrophage cells. nih.gov This effect was attributed to the compound's ability to reduce the expression of iNOS and COX-2 at both the protein and mRNA levels. nih.gov Furthermore, the compound significantly reduced the release and mRNA expression of the pro-inflammatory cytokines TNF-α and IL-6. nih.gov The underlying mechanism for these effects was the suppression of the NF-κB signaling pathway, a crucial regulator of the immune and inflammatory response. nih.govphcogj.com This suggests that bromo-substituted heterocyclic scaffolds may possess significant anti-inflammatory properties by targeting these key inflammatory pathways.

Anti-inflammatory Effects in Animal Models

While direct in vivo animal model studies for 5-Bromo-6-methylindolin-2-one are not extensively documented, research on analogous 3-substituted-indolin-2-one derivatives has demonstrated notable anti-inflammatory properties in cellular models. One study investigated a series of these derivatives for their ability to inhibit inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The findings revealed that certain derivatives, particularly those with hydroxyl substitutions on the phenyl ring, effectively suppressed the production of nitric oxide (NO), a key inflammatory mediator. mdpi.com

Furthermore, the most potent compound, 3-(3-hydroxyphenyl)-indolin-2-one, exhibited a strong, concentration-dependent inhibition of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.com The mechanism of this activity was linked to the suppression of critical inflammatory signaling pathways, including Akt, MAPKs, and NF-κB. mdpi.com These findings, though based on in vitro models, suggest that the indolin-2-one core structure is a promising candidate for the development of anti-inflammatory agents, warranting future investigation of compounds like this compound in established animal models of inflammation, such as carrageenan-induced paw edema. nih.govrsc.orgresearchgate.net

Inflammasome Pathway Modulation (e.g., NLRP3 inhibition)

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is linked to a variety of inflammatory diseases. mdpi.commdpi.comfrontiersin.org The activation of this multiprotein complex leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. frontiersin.org

Evidence suggests that compounds based on the indolinone scaffold may modulate this pathway. A study on secondary metabolites from the endophytic fungus Penicillium sp. NX-S-6 identified an indolinone alkaloid that demonstrated inhibitory effects on the NLRP3 inflammasome. researchgate.net In experiments using immortalized bone marrow-derived macrophages (iBMDMs), this compound was shown to inhibit the activation of the NLRP3 inflammasome, as evidenced by the reduced expression of cleaved caspase-1 and pro-IL-1β. researchgate.net This indicates that the indolinone structure could serve as a backbone for designing specific NLRP3 inhibitors, suggesting a potential mechanism of action for the anti-inflammatory activity of this compound.

Antimicrobial Activities

The indolin-2-one scaffold and its halogenated analogues have been a subject of interest for their antimicrobial properties. nih.govnih.gov The presence of a bromine atom, in particular, is often associated with enhanced biological activity.

Antibacterial Efficacy (e.g., against Vibrio parahaemolyticus, Staphylococcus aureus, Salmonella enterica)

Research into halogenated indoles has shown significant antibacterial action against various pathogens. A study focusing on Vibrio parahaemolyticus, a common foodborne pathogen, found that bromoindoles were effective inhibitors. Specifically, 4-bromoindole (B15604) and 5-bromoindole (B119039) demonstrated potent activity, with minimum inhibitory concentrations (MICs) of 50 µg/mL. nih.gov Quantitative structure-activity relationship (QSAR) analyses from this study revealed that the presence of an electronegative halogen like bromine at the 4 or 5 position of the indole ring is crucial for potent antibacterial activity against V. parahaemolyticus. nih.gov

| Compound Analogue | Bacterium | MIC | Reference |

|---|---|---|---|

| 4-Bromoindole | Vibrio parahaemolyticus | 50 µg/mL | nih.gov |

| 5-Bromoindole | Vibrio parahaemolyticus | 50 µg/mL | nih.gov |

| 2,2-bis(6-bromo-3-indolyl)ethylamine | Staphylococcus aureus | 8 mg/L | mdpi.comresearchgate.net |

Antifungal Efficacy

The indolin-2-one framework has also been identified as a source of antifungal agents. A study synthesizing novel indolin-2-ones with an arylidene motif found that these compounds possessed better antifungal than antibacterial potential. nih.gov Derivatives containing a 3-aminophenyl or 2-pyridyl group showed the most promising antifungal activities against all tested fungi, including Candida species, with MIC values ranging from 0.36–25 mg/ml. nih.gov Another study involving diversely substituted indolin-2-ones also included testing against the yeast Candida albicans, further establishing the potential of this chemical class in antifungal research. nih.gov

Antibiofilm Activity

Bacterial biofilms present a significant challenge due to their increased resistance to conventional antibiotics. Bromo-indole derivatives have emerged as potent agents capable of both preventing biofilm formation and disrupting established biofilms.

The marine alkaloid 2,2-bis(6-bromo-3-indolyl)ethylamine was found to inhibit the formation of S. aureus biofilms and was also able to disaggregate mature biofilms after a short contact time. mdpi.comresearchgate.net Studies on other halogenated indoles have reinforced these findings. For instance, 4-bromoindole and 5-bromoindole significantly inhibited biofilm formation by enterohemorrhagic Escherichia coli (EHEC) at sub-inhibitory concentrations. bohrium.com The mechanism for this activity was partly attributed to the reduction of motility (swimming and swarming) and the formation of curli, which are essential for EHEC biofilm development. bohrium.com Similarly, chloroindoles have demonstrated potent antibiofilm activity against Vibrio parahaemolyticus. nih.gov This collective evidence strongly suggests that the this compound structure possesses high potential for antibiofilm activity.

Molecular Docking Studies with Microbial Enzymes (e.g., DNA gyrase)

Molecular docking is a computational technique used in drug design to predict how a small molecule (ligand) binds to a macromolecular target, such as an enzyme. visionpublisher.infonih.gov DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that controls DNA topology and is a validated target for many antibacterial drugs, including quinolones. nih.govnih.gov Inhibition of DNA gyrase disrupts DNA replication, leading to bacterial cell death.

While specific molecular docking studies for this compound with DNA gyrase have not been reported, this approach is commonly used to identify novel inhibitors. nih.govals-journal.com The process involves docking a library of compounds into the enzyme's active site (e.g., the ATP binding pocket on the GyrB subunit) and calculating a docking score based on factors like electrostatic and van der Waals interactions. nih.govals-journal.com Compounds with high negative scores are predicted to have a strong binding affinity and are selected for further experimental validation. als-journal.com Given the antibacterial potential of the indolin-2-one scaffold, performing molecular docking studies of this compound against DNA gyrase would be a logical step to explore its mechanism of action and guide the synthesis of more potent analogues.

Other Biological Activities

While the primary therapeutic targets of this compound and its analogues are often centered on specific pathways, research into their broader biological effects has uncovered a range of other potentially valuable activities. These include antioxidant, anticonvulsant, and enzyme inhibitory functions, suggesting a wider scope for their therapeutic applications.

Antioxidant Activity

The indolin-2-one scaffold is a recurring motif in compounds investigated for their antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including inflammation, cancer, and neurodegenerative diseases. Antioxidants can mitigate this damage by scavenging free radicals.

Research on various heterocyclic compounds, including quinazolinone derivatives, has demonstrated that specific substitutions on the ring system can confer significant antioxidant activity. For instance, the presence of hydroxyl groups on a phenyl ring attached to a quinazolinone core has been shown to be crucial for radical scavenging. Dihydroxy-substituted quinazolinones, particularly those with hydroxyl groups at the ortho or para positions, exhibit potent antioxidant effects. This activity is attributed to their ability to donate a hydrogen atom to stabilize free radicals.

While direct studies on the antioxidant activity of this compound are not extensively documented in the reviewed literature, the structural features of the indolin-2-one core suggest a potential for such activity. The presence of the lactam ring and the aromatic system could allow for delocalization of electrons, a feature often associated with antioxidant capacity. Further investigation into how the bromo and methyl substituents on the indole ring influence this potential is warranted.

Table 1: Antioxidant Activity of Selected Quinazolinone Derivatives

| Compound | Substitution Pattern | Antioxidant Activity (EC50 in µM) |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | 2,3-dihydroxy | 7.5 |

| 2-(2,4-dihydroxyphenyl)quinazolin-4(3H)-one | 2,4-dihydroxy | 7.4 |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | 3,4-dihydroxy | 7.2 |

This table presents data on quinazolinone derivatives to illustrate the antioxidant potential within related heterocyclic structures.

Anticonvulsant Activity

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. The search for novel anticonvulsant agents with improved efficacy and fewer side effects is an ongoing area of research. Several classes of heterocyclic compounds, including those with indole and quinazolinone cores, have been explored for their potential to manage seizures.

Studies on indole derivatives have revealed that certain structural modifications can lead to significant anticonvulsant activity. For example, some indole derivatives have shown protection in animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models are used to identify compounds that can prevent seizure spread and elevate the seizure threshold, respectively.

Similarly, quinazolin-4(3H)-one derivatives have demonstrated a broad spectrum of anticonvulsant activity. The mechanism of action for some of these compounds is thought to involve the modulation of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. By enhancing GABAergic inhibition, these compounds can reduce neuronal excitability and suppress seizures.

Although specific data on the anticonvulsant properties of this compound is limited, the established activity of related indole-containing compounds suggests that this is a promising area for future investigation. The nature and position of substituents on the indolin-2-one ring would likely play a critical role in determining the potency and mechanism of any anticonvulsant effects.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders characterized by a cholinergic deficit.

The indolin-2-one scaffold has emerged as a promising framework for the design of potent cholinesterase inhibitors. Research has shown that various substituted indolin-2-one derivatives can effectively inhibit both AChE and BChE. For instance, a series of indolinone-based compounds bearing a benzylpyridinium moiety were found to be potent dual-binding inhibitors of AChE. One of the most active compounds in this series, a 2-chlorobenzyl derivative, exhibited an IC50 value of 0.44 nM against AChE, making it significantly more potent than the standard drug donepezil.

The inhibitory activity of these compounds is influenced by the nature and position of substituents on the indolin-2-one and its appended groups. Halogen substitutions, such as chloro, bromo, and fluoro, on the benzyl (B1604629) group have been shown to dramatically affect anti-AChE activity. Molecular docking studies suggest that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, leading to effective inhibition.

While direct inhibitory data for this compound against AChE and BChE is not specified, the established potency of other halogenated indolin-2-one analogues suggests that it could possess significant activity. The bromo substituent at the 5-position and the methyl group at the 6-position would be expected to influence its binding affinity and selectivity for the cholinesterase enzymes.

Table 2: Cholinesterase Inhibitory Activity of Selected Indolin-2-one Analogues

| Compound | Substituent | AChE IC50 (nM) | BuChE IC50 (nM) |

| Analogue 1 | 2-chlorobenzyl | 0.44 | - |

| Analogue 2 | 2-fluorobenzyl | 1.46 | - |

| Analogue 3 | 2-bromobenzyl | 1.46 | - |

| Donepezil (Standard) | - | 14 | 5380 |

Data presented for illustrative analogues to highlight the potential of the indolin-2-one scaffold.

Potential Therapeutic Applications in Various Diseases

The diverse biological activities of substituted indolin-2-one derivatives position them as promising candidates for the treatment of a wide range of diseases. Their potential applications extend beyond a single therapeutic area and are a subject of extensive research.

Cancer Therapy: A significant area of investigation for 3-substituted indolin-2-one derivatives is as kinase inhibitors for cancer therapy. nih.gov Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov By selectively inhibiting specific kinases, these compounds can interfere with tumor growth, proliferation, and metastasis. nih.gov Several 3-substituted indolin-2-one derivatives have demonstrated potent and selective inhibition of various receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and EGFR. acs.orgnih.gov This has led to the development of clinically approved drugs and numerous candidates in clinical trials for various cancers. nih.gov

Anti-inflammatory Agents: Chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and asthma. Substituted indolin-2-one derivatives have shown potential as potent anti-inflammatory agents. mdpi.com For example, 3-(3-hydroxyphenyl)-indolin-2-one was found to inhibit the production of pro-inflammatory mediators like nitric oxide, TNF-α, and IL-6 in macrophages. mdpi.comnih.gov The mechanism of action involves the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK. mdpi.com

Neurodegenerative Diseases: As discussed in the context of cholinesterase inhibition, indolin-2-one derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's. By preventing the breakdown of acetylcholine, they can help to alleviate the cognitive symptoms of the disease. Furthermore, the potential neuroprotective effects of some 3-substituted indolin-2-ones are also under investigation.

The versatility of the indolin-2-one scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of their biological activity and selectivity towards specific therapeutic targets. The collective findings from studies on various analogues suggest that this compound could also possess a spectrum of activities relevant to these and other disease states, making it a compound of significant interest for further pharmacological evaluation.

Computational and Theoretical Studies on 5 Bromo 6 Methylindolin 2 One

Quantum Chemical Calculations and DFT Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the geometric and electronic landscape of 5-Bromo-6-methylindolin-2-one.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of the indolin-2-one core, DFT calculations are often performed to achieve this. While specific studies on this compound are not extensively detailed in the public domain, data from the closely related compound, 5-Bromo-1-methylindolin-2-one, offers valuable insights into the structural parameters. nih.gov The indolin-2-one system in such compounds is nearly planar, with a slight deviation between the benzene (B151609) and the five-membered rings. nih.gov

The electronic structure of these molecules is characterized by significant π-delocalization. In 5-Bromo-1-methylindolin-2-one, there is pronounced π-delocalization involving the N—C=O group within the five-membered ring, which is greater than the delocalization involving the N—C bond connected to the benzene ring. nih.gov This electronic feature is critical as it influences the molecule's reactivity and its ability to participate in intermolecular interactions.

Below is a table of selected crystallographic data for the related compound 5-Bromo-1-methylindolin-2-one, which can serve as an approximation for the geometric parameters of this compound.

| Parameter | Value |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5134 (4) |

| b (Å) | 11.0926 (4) |

| c (Å) | 7.7168 (3) |

| β (°) | 103.229 (2) |

| Volume (ų) | 876.06 (6) |

| Data for 5-Bromo-1-methylindolin-2-one nih.gov |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. irjweb.commdpi.com A smaller gap suggests that the molecule is more reactive and can be more easily excited. irjweb.commdpi.com

For heterocyclic compounds similar to this compound, DFT calculations are used to determine the energies of these orbitals. researchgate.netnih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The distribution of these orbitals across the molecule identifies the likely sites for electrophilic and nucleophilic attack. In many organic molecules, a lower HOMO-LUMO energy gap is associated with higher chemical reactivity and potential biological activity. nih.gov For instance, in related Schiff base compounds, a narrow frontier orbital gap indicates that charge transfer interactions can readily occur within the molecule. nih.gov

| Orbital | Energy (eV) - Example from a related compound | Significance |

| HOMO | -6.2216 | Electron-donating ability |

| LUMO | -1.2449 | Electron-accepting ability |

| Energy Gap | 4.9827 | Chemical reactivity and stability |

| Illustrative data from a bioactive compound to show the concept. researchgate.net |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Docking studies on 5-bromoindole (B119039) derivatives have shown that they can form various types of interactions with protein active sites. These interactions are crucial for the biological activity of the compound. Common interactions include:

Hydrogen Bonds: These are formed between the ligand and amino acid residues in the protein, providing specificity and stability to the complex.

Hydrophobic Interactions: The nonpolar parts of the ligand interact with hydrophobic pockets in the protein.

Pi-Alkyl and Pi-Pi Interactions: The aromatic rings of the indole (B1671886) structure can engage in these interactions with appropriate amino acid side chains. d-nb.info

For example, molecular docking of 5-bromoindole-2-carboxylic acid hydrazone derivatives against VEGFR tyrosine kinase revealed multiple pi-alkyl interactions and a key hydrogen bond with the Asp1046 residue. d-nb.info

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). semanticscholar.org This value estimates the strength of the interaction between the ligand and the protein. Lower binding energies generally indicate a more stable and favorable interaction. Docking simulations also predict the most likely binding poses of the ligand within the active site, providing a three-dimensional model of the complex. nih.gov

The active site of an enzyme is the region where substrate molecules bind and undergo a chemical reaction. wikipedia.org Molecular docking simulations provide detailed insights into how a potential inhibitor like this compound might fit into the active site of a target enzyme. The analysis focuses on the specific amino acid residues that form temporary bonds with the ligand. wikipedia.org The specificity of these interactions is determined by the arrangement of amino acids within the active site and the structure of the ligand. wikipedia.org For instance, in studies of inhibitors for enzymes like HIV protease, the docking analysis identifies key residues that are critical for binding and catalysis. wikipedia.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide deep insights into the stability of a molecule, its interactions with its environment (such as a solvent or a biological receptor), and its conformational flexibility.

In the context of this compound, MD simulations would typically be employed to understand its behavior in a biological system. For instance, if the compound is being investigated as a potential inhibitor for a specific protein kinase, MD simulations could be used to model the stability of the compound when bound to the active site of the enzyme. mdpi.commdpi.com Researchers often perform these simulations to analyze the persistence of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand (this compound) and the protein's amino acid residues over a simulated time period, often in the nanosecond to microsecond range.

Key parameters that would be analyzed from an MD simulation of a this compound-protein complex include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid.

Hydrogen Bond Analysis: To determine the occupancy of specific hydrogen bonds over the simulation time, indicating their importance in the binding interaction.

Binding Free Energy Calculations: Using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the strength of the interaction.

For many oxindole derivatives, MD simulations have been crucial in confirming the stability of their docked poses within enzyme active sites, such as Glycogen Synthase Kinase 3β (GSK-3β) or other kinases. mdpi.com These studies often reveal that the core indolin-2-one scaffold forms key hydrogen bonds, for example, with the hinge region of a kinase active site, which are maintained throughout the simulation, signifying a stable complex. mdpi.com

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound Bound to a Kinase

| Parameter | Value | Interpretation |

| Average RMSD of Protein | 1.5 Å | Indicates the protein structure is stable throughout the simulation. |

| Average RMSD of Ligand | 0.8 Å | Suggests the ligand remains in a stable binding pose. |

| Key Hydrogen Bond Occupancy | > 80% | High occupancy indicates a persistent and important interaction for binding. |

| Calculated Binding Free Energy | -45 kcal/mol | A favorable binding energy suggesting a strong interaction. |

This table presents hypothetical data for illustrative purposes, based on typical findings for similar indolin-2-one derivatives.

In Silico ADME and Drug-likeness Predictions

For this compound, a standard in silico ADME analysis would involve calculating various physicochemical properties and evaluating them against established rules for oral bioavailability, such as Lipinski's Rule of Five. nih.govijpsonline.com These rules correlate molecular properties with the likelihood of a compound being orally active.

Key predicted parameters for this compound would likely include:

Molecular Weight (MW): Expected to be under 500 g/mol .

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, ideally less than 5.

Hydrogen Bond Donors (HBD): The number of N-H or O-H bonds, expected to be less than 5.

Hydrogen Bond Acceptors (HBA): The number of N or O atoms, expected to be less than 10.

Topological Polar Surface Area (TPSA): Related to membrane permeability, with values typically under 140 Ų being favorable.

Gastrointestinal (GI) Absorption: Prediction of how well the compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Whether the compound is likely to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Prediction of potential drug-drug interactions by inhibiting key metabolic enzymes.

Studies on various substituted indolin-2-one and indole derivatives have shown that they generally possess favorable physicochemical properties for bioavailability. nih.govnih.gov The core scaffold is relatively small and can be modified without drastically violating drug-likeness rules. The addition of a bromo and a methyl group to the indolin-2-one core is not expected to push the molecule outside the desirable physicochemical space for oral drug candidates.

Table 2: Predicted ADME and Drug-likeness Properties for this compound

| Property | Predicted Value | Lipinski's Rule Compliance | Interpretation |

| Molecular Weight | ~240 g/mol | Yes (<500) | Favorable for absorption. |

| LogP | ~2.5 | Yes (<5) | Good balance of lipophilicity for permeability. |

| Hydrogen Bond Donors | 1 | Yes (<5) | Favorable for membrane transport. |

| Hydrogen Bond Acceptors | 1 | Yes (<10) | Favorable for membrane transport. |

| TPSA | ~49 Ų | N/A | Suggests good cell permeability. |

| GI Absorption | High | N/A | Likely to be well-absorbed orally. |

| BBB Permeant | Yes/No (Varies by model) | N/A | Potential for CNS activity or side effects. |

| CYP2D6 Inhibitor | No (Predicted) | N/A | Lower risk of specific drug-drug interactions. |

| Bioavailability Score | ~0.55 | N/A | Indicates good potential for oral bioavailability. |

This table contains predicted values based on the structure of this compound and typical results from ADME prediction software for similar molecules. nih.govnih.gov

Isomer Stability and Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a molecule like this compound, the core indolin-2-one ring system is largely planar, but slight puckering of the five-membered ring can occur.

Crystallographic studies of related compounds, such as 5-bromo-1-methylindolin-2-one, show that the indoline system is nearly planar. nih.gov The interplanar angle between the benzene ring and the five-membered lactam ring is very small, often only a few degrees. nih.gov This planarity is due to the sp² hybridization of the atoms involved in the fused ring system and the delocalization of electrons across the amide bond.

Theoretical calculations, often using Density Functional Theory (DFT), can be used to determine the relative energies of different conformers and the stability of potential isomers (e.g., tautomers). For this compound, the primary tautomer is the lactam form (indolin-2-one). The alternative lactim tautomer, where the proton is on the oxygen atom forming a hydroxyl group, is generally significantly less stable, a common feature for 2-oxindoles.

Computational modeling can also explore the rotational barrier of the methyl group at the 6-position. While this rotation is typically low-energy and rapid at room temperature, its preferred orientation can influence crystal packing and interactions with a receptor. The planarity of the core structure is a key feature that influences how these molecules stack and interact via π–π interactions in both solid-state and biological contexts.

Table 3: Theoretical Conformational and Isomeric Data for Indolin-2-one Scaffolds

| Parameter | Finding | Significance |

| Dihedral Angle (Benzene-Lactam Ring) | ~1-2° | The fused ring system is nearly planar, facilitating stacking interactions. nih.gov |

| Tautomeric Stability | Lactam form is significantly more stable than the lactim form. | The keto-form is the overwhelmingly predominant species under physiological conditions. |

| Methyl Group Rotational Barrier | Low | The methyl group rotates freely at room temperature. |

This table summarizes typical findings from conformational analyses of similar indolin-2-one compounds.

Advanced Research Applications and Future Directions

Development as Precursors for Complex Heterocyclic Compounds

The 5-bromo-6-methylindolin-2-one scaffold is a valuable starting material for the synthesis of a diverse array of complex heterocyclic compounds. Its inherent reactivity, particularly at the C3-position and the bromine-substituted C5-position, allows for extensive chemical modification. Researchers have utilized this scaffold to construct novel molecules with significant biological potential.

For instance, the indolin-2-one nucleus is central to the structure of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. Inspired by this, extensive structural modifications have been made to the indolin-2-one ring to enhance antitumor activity. nih.govmdpi.com A common strategy involves the condensation reaction at the C3-position of the indolinone ring with various aldehydes or other electrophiles. This approach has been used to synthesize Schiff bases and hydrazone derivatives. nih.govresearchgate.netmdpi.com For example, 5-bromo-3-hydrazonoindolin-2-one, derived from 5-bromoisatin, can be condensed with formyl-quinolines to create complex Schiff base ligands capable of chelating metal ions. nih.govresearchgate.net These reactions demonstrate the utility of the bromo-indolinone core as a foundational element for building larger, multi-ring systems with tailored electronic and steric properties.

| Precursor Scaffold | Reaction Type | Resulting Heterocyclic Compound Class | Reference |

| 5-Bromo-7-azaindolin-2-one | Knoevenagel Condensation | Pyrrole-substituted azaindolinones | nih.govmdpi.com |

| 5-Bromo-3-hydrazonoindolin-2-one | Condensation | Schiff Base Ligands (e.g., BHMQMHI) | nih.gov |

| Isatin (B1672199) (related precursor) | Condensation | Furan-carbohydrazide derivatives | mdpi.com |

Role in Material Science (e.g., Organic Lighting Compounds)

Beyond its biomedical applications, the indolin-2-one framework is gaining attention in the field of material science. The planarity of the fused ring system is a key feature that makes it a candidate for use in organic electronics. nih.gov Specifically, indole-2-one derivatives are being explored as precursors for synthesizing organic lighting compounds. nih.gov The near-planar conformation of molecules like 5-bromo-1-methylindolin-2-one facilitates π-π stacking and efficient charge transport, which are critical properties for materials used in Organic Light-Emitting Diodes (OLEDs) and other luminescent devices. nih.gov The introduction of a bromine atom and a methyl group onto the benzene (B151609) ring of the indolinone core can modulate the electronic properties, such as the HOMO/LUMO energy levels, thereby fine-tuning the color and efficiency of the emitted light. While still an emerging area, the potential to develop novel phosphorescent and fluorescent materials from this scaffold is a significant direction for future research. nih.gov

Strategies for Optimization of Therapeutic Efficacy

The development of this compound derivatives as therapeutic agents is an iterative process focused on maximizing potency and selectivity while minimizing off-target effects. Structural modifications are primarily aimed at improving interactions with the target protein, often a kinase enzyme in the context of cancer therapy. nih.govmdpi.com Key strategies involve altering substituents on the indolinone ring to enhance binding affinity and modulate pharmacokinetic properties. nih.gov

Structure-Based Drug Design (SBDD) is a powerful methodology that utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to guide the design of potent inhibitors. nih.gov This approach relies on high-resolution structural information, typically obtained from X-ray crystallography or NMR spectroscopy. nih.gov By visualizing the binding site of the target, medicinal chemists can rationally design molecules that fit precisely into the pocket and form specific, favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues.

For scaffolds like this compound, SBDD can inform modifications at various positions. For example, knowing the structure of a kinase's ATP-binding pocket allows for the rational design of substituents at the N1 or C5 positions of the indolinone ring to improve target engagement and selectivity, as has been successfully achieved with related compounds. nih.govmdpi.com

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. This approach is particularly useful in the early stages of drug discovery for rapidly generating a library of compounds for high-throughput screening. By systematically varying the building blocks attached to a central scaffold, researchers can explore a vast chemical space to identify "hit" compounds with desired biological activity. rug.nl

The this compound core is an ideal scaffold for combinatorial approaches. Diverse functional groups can be introduced through reactions at the N1-position (alkylation) or C3-position (condensation). A library of analogs could be created by reacting the core with a wide array of aldehydes, amines, or other building blocks. This allows for the systematic exploration of how different substituents impact therapeutic efficacy, leading to the identification of structure-activity relationships (SAR) that guide further optimization. rug.nl

| Optimization Strategy | Description | Application to this compound | Reference |

| Structure-Based Drug Design (SBDD) | Uses the 3D structure of the biological target to design inhibitors with improved binding affinity and selectivity. | Designing substituents on the indolinone ring to precisely fit into the active site of a target kinase. | nih.gov |

| Combinatorial Chemistry | Rapidly synthesizes large libraries of related compounds for high-throughput screening to identify hits and establish SAR. | Creating a diverse library of derivatives by varying substituents at the N1 and C3 positions to screen for enhanced antitumor activity. | rug.nl |

Emerging Research Areas and Potential Novel Applications

While much of the research on this compound derivatives has focused on their potential as anticancer agents through kinase inhibition, several emerging areas hold promise for novel applications. The ability of the scaffold to form complex structures with metal ions opens up possibilities beyond oncology. nih.gov

The synthesis of Schiff base complexes derived from 5-bromo-indolinones has produced compounds evaluated for antimicrobial and antioxidant properties. researchgate.net This suggests a potential new therapeutic avenue for treating infectious diseases or inflammatory conditions associated with oxidative stress. Furthermore, the inherent photochemical properties of the indolinone ring system, as noted in material science research, could be harnessed for applications in photodynamic therapy or as fluorescent probes for biological imaging. The versatility of its chemistry ensures that this compound will remain a valuable platform for innovation across multiple scientific disciplines.

Q & A

Basic: What are the recommended synthetic routes for 5-Bromo-6-methylindolin-2-one, and how can reaction efficiency be monitored?

Synthesis typically involves bromination of a methyl-substituted indolinone precursor using agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., inert atmosphere, specific solvents such as DMF or DCM). Reaction efficiency can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and purity . For multi-step protocols, quenching aliquots at intervals for NMR analysis (e.g., observing bromine integration at ~δ 3.5–4.5 ppm) is critical .

Basic: Which analytical techniques are critical for characterizing this compound's purity and structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are indispensable. NMR confirms regioselectivity of bromine substitution (e.g., coupling patterns in aromatic protons), while HRMS validates molecular weight (±2 ppm accuracy). Purity assessment requires HPLC with UV detection (λ ~250–300 nm for indole derivatives) and elemental analysis (±0.4% for C, H, N) .

Advanced: How can researchers resolve contradictory data in biological activity assays for brominated indolinones?

Contradictions may arise from assay variability (e.g., cell line sensitivity, incubation time). Validate findings using orthogonal methods:

- Compare in vitro enzyme inhibition (IC₅₀) with cellular viability assays (MTT/XTT).

- Employ structural analogs to isolate substituent effects (e.g., replacing Br with Cl to test halogen-specific activity).

- Cross-reference with computational docking studies to verify target binding modes .

Advanced: What strategies optimize regioselective bromination in indolinone derivatives to minimize by-products?

Regioselectivity is influenced by electronic and steric factors:

- Use directing groups (e.g., methyl at C6) to favor bromination at C5.

- Optimize solvent polarity (e.g., DMF enhances electrophilic substitution) and temperature (0–25°C reduces radical side reactions).

- Catalysts like Lewis acids (e.g., FeCl₃) can improve yield by stabilizing transition states .

Basic: What safety protocols are essential when handling brominated indolinones during synthesis?

- Use fume hoods and PPE (nitrile gloves, lab coat) to avoid skin/eye contact.

- Respiratory protection (N95 mask) is required due to potential aerosolization.

- Neutralize waste with 10% sodium thiosulfate to reduce bromine toxicity before disposal .

Advanced: How does the electronic effect of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

The bromine atom acts as a strong electron-withdrawing group, activating the indolinone core for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Computational studies (DFT) show decreased electron density at C5, facilitating Pd-catalyzed coupling with aryl boronic acids. Solvent choice (e.g., toluene/water biphasic systems) and ligands (e.g., SPhos) enhance catalytic turnover .

Basic: What are the primary applications of this compound in medicinal chemistry research?

It serves as a key intermediate for:

- Kinase inhibitor development (e.g., targeting JAK2 or BRAF).

- Antibacterial agents via modification of the indole scaffold.

- Fluorescent probes by introducing π-conjugated substituents .

Advanced: What computational methods are employed to predict the binding affinity of this compound with target enzymes?

- Molecular docking (AutoDock Vina) : Simulates ligand-receptor interactions using force fields (e.g., AMBER).

- Molecular dynamics (MD) simulations (GROMACS) : Assess binding stability over 100+ ns trajectories.

- Free energy perturbation (FEP) : Quantifies ΔΔG for bromine’s contribution to binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.